

Safe handling and storage of 3-Hydroxypropanoyl chloride

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Compound of Interest

Compound Name: 3-Hydroxypropanoyl chloride

Cat. No.: B104145

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Technical Support Center: 3-Hydroxypropanoyl Chloride

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of **3-Hydroxypropanoyl chloride** (CAS No: 109608-73-3). It includes a troubleshooting guide and frequently asked questions to address potential issues during experimentation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **3-Hydroxypropanoyl chloride** is presented below.

Property	Value
Molecular Formula	C ₃ H ₅ ClO ₂
Molecular Weight	108.52 g/mol [1]
Appearance	Colorless to pale yellow liquid
Boiling Point	Data not available
Melting Point	Data not available
Flash Point	Data not available

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of **3-Hydroxypropanoyl chloride**.

Issue	Possible Cause(s)	Recommended Action(s)
Fuming upon opening the container	Reaction with atmospheric moisture.	This is a common characteristic of acyl chlorides. [2] Always handle 3-Hydroxypropanoyl chloride in a well-ventilated fume hood. Ensure all glassware and equipment are scrupulously dry.
Discoloration of the material (yellowing)	Decomposition or presence of impurities.	Discard the material if significant discoloration is observed. Store the compound at the recommended temperature (2-8°C) and under an inert atmosphere to minimize degradation.
Vigorous, exothermic reaction	Reaction with nucleophilic reagents (e.g., water, alcohols, amines).	Acyl chlorides are highly reactive.[2][3] Perform reactions at a controlled, low temperature and add reagents slowly. Ensure the reaction is conducted under anhydrous conditions.
Low yield in acylation reactions	Competitive reaction at the hydroxyl group; hydrolysis of the acyl chloride.	Protect the hydroxyl group with a suitable protecting group before carrying out the acylation reaction if necessary. Ensure the reaction is performed under strictly anhydrous conditions.

Formation of a white precipitate in the reaction mixture

Formation of a salt byproduct (e.g., amine hydrochloride).

This is a common byproduct when reacting with amines. The salt can typically be removed by filtration or an aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with **3-Hydroxypropanoyl chloride**?

A1: **3-Hydroxypropanoyl chloride** is a hazardous compound and should be handled with care. It is toxic, corrosive, and flammable.[1] It can cause irritation and burns upon contact with skin and eyes, and inhalation can irritate the respiratory tract.[1] It reacts with water and alcohols to release corrosive hydrochloric acid fumes.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling **3-Hydroxypropanoyl chloride**, it is essential to wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4] All handling should be conducted in a well-ventilated chemical fume hood.[4]

Q3: What are the appropriate storage conditions for **3-Hydroxypropanoyl chloride**?

A3: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[5] It is recommended to store it at 2-8°C. The storage area should be a designated flammables area, and the compound should be kept away from water or moist air.[5]

Q4: What materials are incompatible with **3-Hydroxypropanoyl chloride**?

A4: **3-Hydroxypropanoyl chloride** is incompatible with strong oxidizing agents, bases, alcohols, and amines.[5] It reacts violently with water.[5]

Q5: What should I do in case of a spill?

A5: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[4] Use spark-proof tools and explosion-proof equipment.[4] Absorb the spill

with an inert, non-combustible material and collect it for disposal in a suitable, closed container.
[4] Do not expose the spill to water.[5]

Q6: What are the first-aid measures in case of exposure?

A6:

- Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes and consult a doctor.[4][5]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4][5]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5]

Experimental Protocol: Amide Synthesis

This protocol provides a general procedure for the synthesis of an N-substituted amide using **3-Hydroxypropanoyl chloride**. This reaction is representative of its use in the synthesis of various compounds, including TNF- α inhibitors.[6]

Materials:

- **3-Hydroxypropanoyl chloride**
- Primary or secondary amine
- Anhydrous dichloromethane (DCM)
- Triethylamine (Et₃N) or other suitable non-nucleophilic base
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

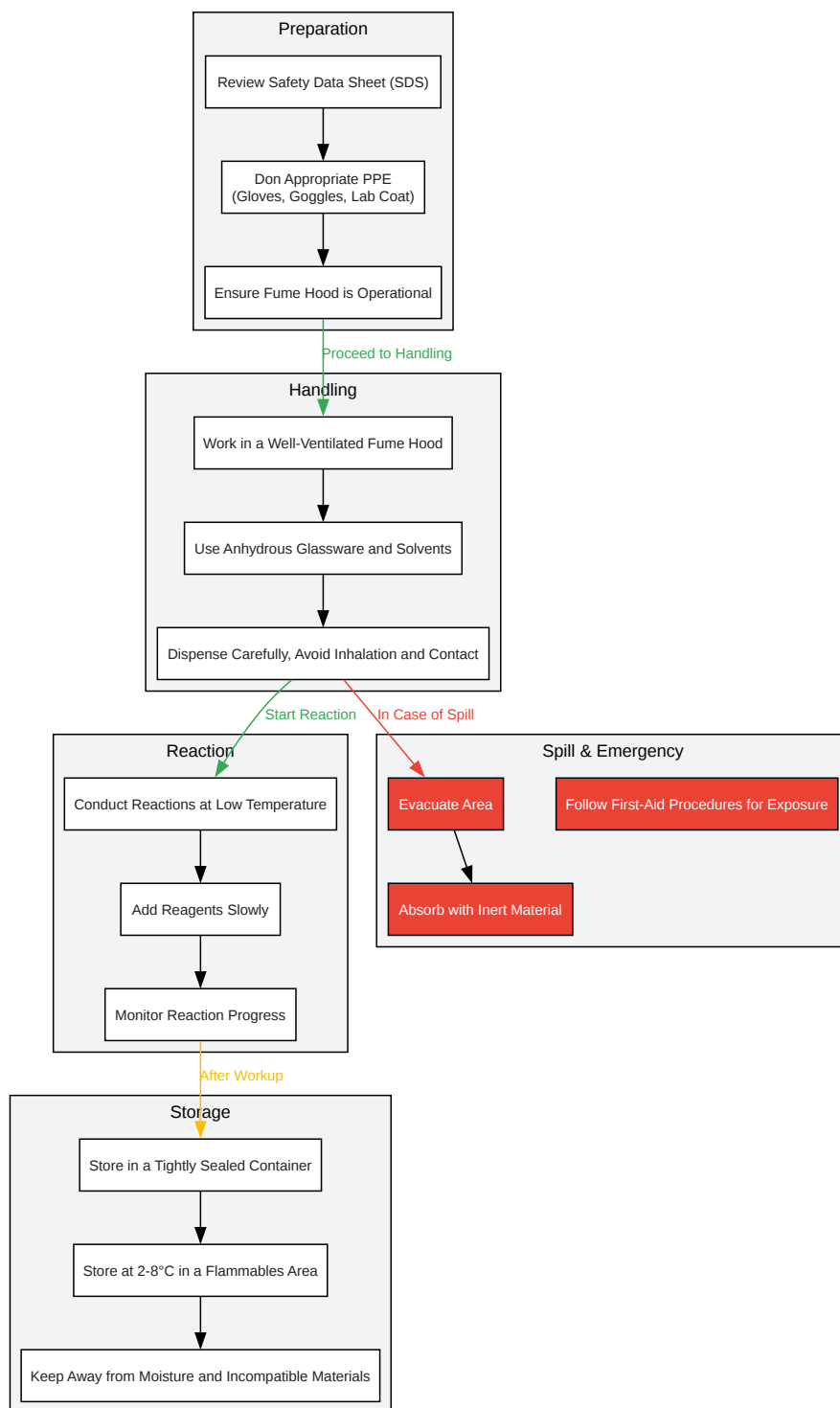
Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of **3-Hydroxypropanoyl chloride** (1.05 equivalents) in anhydrous DCM to the cooled amine solution via a dropping funnel over 15-30 minutes with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or other suitable analytical technique.
- Quench the reaction by slowly adding saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution, water, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

- The crude product can be purified by column chromatography or recrystallization as needed.

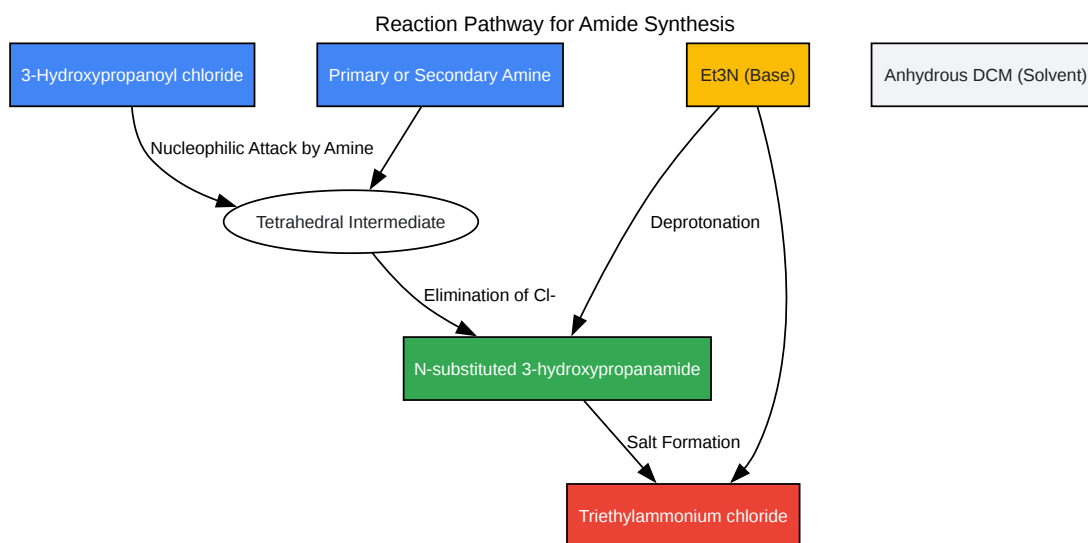
Diagrams

Safe Handling and Storage Workflow for 3-Hydroxypropanoyl Chloride



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Caption: Workflow for the safe handling and storage of **3-Hydroxypropanoyl chloride**.



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Caption: Signaling pathway for the synthesis of an amide from **3-Hydroxypropanoyl chloride**.

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